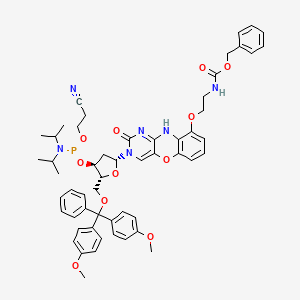
4-Ethynyl-1,2-benzoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1,2-benzoxazol-3-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,2-benzoxazol-3-amine typically involves the cyclization of 2-aminophenol with an appropriate alkyne. One common method includes the reaction of 2-aminophenol with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzoxazole ring .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or copper can significantly improve the reaction rate and selectivity. Additionally, continuous flow reactors are sometimes utilized in industrial settings to ensure consistent production and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-1,2-benzoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of 4-ethynyl-1,2-benzoxazol-3-ol.
Reduction: Formation of 4-ethyl-1,2-benzoxazol-3-amine.
Substitution: Formation of N-substituted benzoxazole derivatives.
Applications De Recherche Scientifique
4-Ethynyl-1,2-benzoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of optical brighteners and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it may inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .
Comparaison Avec Des Composés Similaires
Benzoxazole: Lacks the ethynyl and amine groups but shares the core benzoxazole structure.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Benzimidazole: Contains two nitrogen atoms in the ring instead of one oxygen and one nitrogen.
Uniqueness: 4-Ethynyl-1,2-benzoxazol-3-amine is unique due to the presence of both an ethynyl group and an amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .
Propriétés
Formule moléculaire |
C9H6N2O |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4-ethynyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H6N2O/c1-2-6-4-3-5-7-8(6)9(10)11-12-7/h1,3-5H,(H2,10,11) |
Clé InChI |
WTZNVYOQTGPIIB-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C2C(=CC=C1)ON=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)




![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)


![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)
